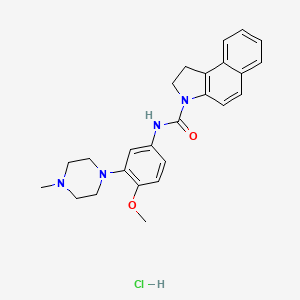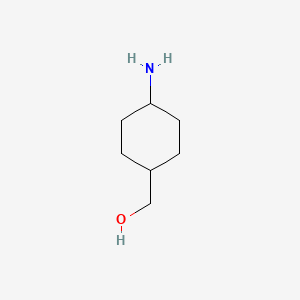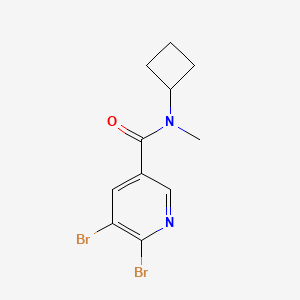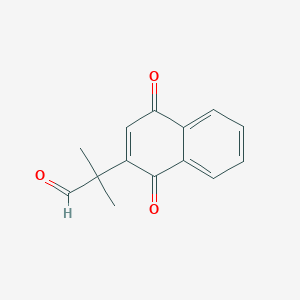![molecular formula C22H21N3O4 B2890743 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1695168-79-6](/img/structure/B2890743.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorene core, which is a three-ring system with two benzene rings fused to a central cyclopentene ring . The fluorene core is modified with a methoxy carbonyl group, an amino group, and a pyrazole ring, which is a heterocyclic compound containing nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic core. The fluorene core would likely contribute to the compound’s aromaticity and stability, while the various functional groups would influence its reactivity .Wissenschaftliche Forschungsanwendungen
Fluorenyl-9-methoxycarbonyl-Protected Amino Acids as Surfactants
Research indicates that N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the compound , have been utilized as surfactants for carbon nanotubes (CNTs). These surfactants interact with CNTs and are convertible into enzymatically activated CNT surfactants, facilitating homogeneous aqueous nanotube dispersions under consistent and physiological conditions (Cousins et al., 2009).
Synthesis of Oligomers from Sugar Amino Acids
N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids, have been synthesized. These acids are then used in solid-phase synthesis to efficiently produce oligomers of varying lengths. Such oligomers with a beta-hydrido substituent at the anomeric carbon have potential applications in various fields (Gregar & Gervay-Hague, 2004).
Catalytic Applications in Synthesis
1-(Carboxymethyl)pyridinium iodide, with functional similarities to the given compound, has been used as a reusable catalyst for the efficient synthesis of pyranopyrazole derivatives. This catalysis process employs a green and simple methodology, contributing to the development of environmentally friendly synthesis techniques (Moosavi‐Zare et al., 2016).
Synthesis of Substituted Benzo[b]pyrans
The synthesis of substituted benzo[b]pyrans has been accomplished through the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. The structure of these compounds, including derivatives with methoxy groups, was determined via X-ray diffraction, illustrating their potential in various chemical applications (Shestopalov et al., 2003).
Reversible Protecting Group for Peptide Synthesis
N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives, sharing structural characteristics with the compound of interest, have been employed as intermediates for peptides with reversibly protected peptide bonds. This technique is particularly valuable in inhibiting interchain association during solid-phase peptide synthesis, demonstrating a significant role in peptide research and development (Johnson et al., 1993).
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(1-methylpyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-24-12-14(11-23-24)20(21(26)27)25(2)22(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-12,19-20H,13H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIZBJKJZLQENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)
![Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B2890663.png)
![3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2890665.png)


![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)
![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)
![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)
![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)


![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)

